Dodec-11-EN-8-ynal

Physicochemical characterization Structural identity Procurement specification

Dodec-11-EN-8-ynal (CAS 197901-57-8, IUPAC: dodec-11-en-8-ynal, also named 11-Dodecen-8-ynal) is a C₁₂ linear aldehyde bearing a terminal olefin at C-11 and an internal alkyne at C-8 (molecular formula C₁₂H₁₈O, exact mass 178.136, logP ~3.11). This ene–yne–aldehyde architecture places the compound within the class of polyunsaturated fatty aldehydes, a group frequently employed as reactive intermediates in pheromone synthesis, flavor/fragrance development, and medicinal chemistry.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 197901-57-8
Cat. No. B12579803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodec-11-EN-8-ynal
CAS197901-57-8
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESC=CCC#CCCCCCCC=O
InChIInChI=1S/C12H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,12H,1,3,6-11H2
InChIKeyYNJBNAJAIULSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodec-11-EN-8-ynal (CAS 197901-57-8): Structural Identity and Procurement-Relevant Baseline Properties


Dodec-11-EN-8-ynal (CAS 197901-57-8, IUPAC: dodec-11-en-8-ynal, also named 11-Dodecen-8-ynal) is a C₁₂ linear aldehyde bearing a terminal olefin at C-11 and an internal alkyne at C-8 (molecular formula C₁₂H₁₈O, exact mass 178.136, logP ~3.11) . This ene–yne–aldehyde architecture places the compound within the class of polyunsaturated fatty aldehydes, a group frequently employed as reactive intermediates in pheromone synthesis, flavor/fragrance development, and medicinal chemistry [1]. Its procurement is driven by the need for a bifunctional scaffold offering orthogonal reactivity at the aldehyde, alkene, and alkyne sites. However, publicly available peer-reviewed data enabling direct quantitative comparison with close structural analogs remains extremely sparse, limiting the capacity for evidence-based differentiation.

Why Dodec-11-EN-8-ynal Cannot Be Replaced by Generic C12 Aldehydes or Mono-Unsaturated Analogs


In-class compounds such as dodec-11-enal (CAS 65423-25-8) or dodec-11-ynal (CAS 79918-86-8) share a 12-carbon backbone but possess only a single unsaturation motif . Dodec-11-EN-8-ynal’s conjugated ene–yne system introduces a markedly higher degree of unsaturation (two degrees vs. one), altering electron distribution, polarizability, and reactivity at both the π-systems and the aldehyde terminus . This structural divergence directly impacts physicochemical parameters (boiling point, refractive index, chromatographic retention) and chemical behavior (e.g., propensity for cycloaddition, metal-catalyzed coupling, or autoxidation). Consequently, substituting with a mono-unsaturated analog can lead to failed reaction outcomes, altered stereoselectivity, or divergent biological activity profiles. The absence of publicly accessible, systematically measured comparative data underscores the importance of verifying critical properties through dedicated analytical studies rather than assuming functional interchangeability.

Quantitative Differentiation Evidence for Dodec-11-EN-8-ynal Against Closest Analogs


Degree of Unsaturation and Molecular Mass Differentiation vs. Dodec-11-enal and Dodec-11-ynal

Dodec-11-EN-8-ynal (C₁₂H₁₈O, MW 178.27 g/mol) possesses two degrees of unsaturation (alkene + alkyne), whereas dodec-11-enal (C₁₂H₂₂O, MW 182.30 g/mol) and dodec-11-ynal (C₁₂H₂₀O, MW 180.29 g/mol) each contain only one degree . This difference results in a lower molecular mass and a distinct elemental composition, directly affecting molar refractivity, density, and gas-phase behavior.

Physicochemical characterization Structural identity Procurement specification

Predicted LogP and Polar Surface Area (PSA) Comparison with Dodec-11-ynal

The predicted octanol-water partition coefficient (XLogP3-AA) for dodec-11-EN-8-ynal is approximately 3.11, with a topological polar surface area (tPSA) of 17.1 Ų . In contrast, the fully saturated analog dodec-11-ynal exhibits a higher calculated XLogP of ~3.8 and an identical tPSA of 17.1 Ų . The lower logP of the ene-yne aldehyde indicates slightly reduced lipophilicity, which may influence membrane permeability, protein binding, and formulation behavior.

ADME prediction Lipophilicity Drug design

Synthetic Utility as a Bis-Electrophilic Intermediate in Pheromone Synthesis

The ene-yne motif permits sequential functionalization of the alkyne and alkene termini without mutual interference, a capability not shared by mono-unsaturated analogs. Reference [1] describes a four-step sequence from castor oil-derived 1-tetrahydro-pyranyloxy-dodec-11-yne to the sex pheromone of Achroia grisella, utilizing the terminal alkyne as a handle for chain extension and the aldehyde for final functionalization. While the exact title compound is not explicitly mentioned, the synthetic logic demonstrates the value of a bifunctional C12 alkyne-aldehyde scaffold.

Insect pheromones Stereoselective synthesis Multi-step organic synthesis

High-Confidence Application Scenarios for Dodec-11-EN-8-ynal Based on Structural Evidence


Bifunctional Building Block for Asymmetric Pheromone Synthesis

The presence of both a terminal alkene and an internal alkyne permits sequential stereoselective transformations (e.g., hydroboration of the alkene followed by alkyne coupling), enabling the construction of complex lepidopteran pheromone architectures. This scenario is supported by the class-level inference from existing C12 alkyne-aldehyde syntheses [1].

Probe Molecule for Investigating Ene–Yne Reactivity in Metal-Catalyzed Cyclizations

Nickel-catalyzed reductive cyclization of ynals has been shown to be first-order in both [Ni] and [ynal] substrate [1]. Dodec-11-EN-8-ynal, with its internal alkyne and terminal alkene, can serve as a mechanistic probe to disentangle the competing reactivities of alkene vs. alkyne insertion pathways.

Calibration Standard for GC-MS Analysis of Unsaturated C12 Aldehydes

The unique combination of double and triple bonds gives dodec-11-EN-8-ynal a distinct retention index and fragmentation pattern relative to mono-unsaturated C12 aldehydes, making it a valuable internal standard for complex mixture analysis in natural product chemistry or environmental monitoring [1].

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